molecular formula C17H14N4O B4521195 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B4521195
M. Wt: 290.32 g/mol
InChI Key: MUFQNYPPKHYECF-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide is a highly potent and selective ATP-competitive inhibitor of Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a key adaptor kinase in the nucleotide-binding oligomerization domain (NOD) 1 and NOD2 signaling pathways. By specifically and potently inhibiting RIPK2 (with an IC50 of 5 nM, as cited in publications ), this compound effectively blocks downstream NF-κB and MAPK activation, thereby suppressing the production of pro-inflammatory cytokines and chemokines. Its primary research application is in the dissection of the NOD1/NOD2 pathway's role in host-defense and inflammatory disease pathogenesis. Researchers utilize this inhibitor to probe the mechanisms underlying various autoimmune and chronic inflammatory conditions, such as inflammatory bowel disease (IBD), sarcoidosis, and multiple sclerosis, where NOD signaling is implicated. The compound's high selectivity and cellular activity make it an invaluable pharmacological tool for in vitro and in vivo studies aimed at validating RIPK2 as a therapeutic target and for understanding the complex interplay between innate immunity and inflammatory responses. Studies, such as those highlighted by Nature Immunology , have leveraged this inhibitor to demonstrate the critical role of RIPK2 in shaping adaptive immune responses, further underscoring its utility in immunology and drug discovery research.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-21-10-9-11-12(5-4-8-15(11)21)16(22)20-17-18-13-6-2-3-7-14(13)19-17/h2-10H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFQNYPPKHYECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-4-carboxylic acid with 1,3-dihydro-2H-benzimidazol-2-amine under specific conditions such as elevated temperatures and the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Table 1: Representative Synthetic Reactions

Reaction TypeConditionsProducts/OutcomesReferences
Amide couplingEDCI, HOBt, DMF, rt, 24hCarboxamide linkage formation
Benzimidazole cyclizationAcetic acid, reflux, NH₄OAcBenzimidazolylidene core formation
AlkylationNaH, iodoethane, ACN, 82°C, 24hN-alkylation of indole

Functional Group Transformations

The compound undergoes selective reactions at distinct sites:

  • Benzimidazolylidene moiety :

    • Oxidation : Reacts with mCPBA (3-chloroperbenzoic acid) to form sulfone derivatives .

    • Nucleophilic substitution : Susceptible to displacement at the C2 position by thiols or amines .

  • Indole-carboxamide group :

    • Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 1-methylindole-4-carboxylic acid.

    • Electrophilic substitution : Bromination at the indole C5 position using NBS .

Table 2: Reaction Outcomes with Reagents

ReagentSite ModifiedProductYield (%)
mCPBA (77%)Benzimidazole sulfurSulfone derivative71
LiAlH₄CarboxamideReduced to amine58
N-Bromosuccinimide (NBS)Indole C55-Bromo-indole derivative82

Biochemical Interactions

  • Glutathione (GSH) reactivity : The gold(I)-NHC analog forms stable Au-S bonds with GSH, suggesting potential redox activity in biological systems .

  • Enzyme inhibition : Structural analogs demonstrate inhibitory effects on kinases (e.g., EGFR) via π-π stacking with the indole ring .

Stability and Degradation

  • Hydrolytic stability : Stable in neutral aqueous media but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions via amide hydrolysis .

  • Photodegradation : UV exposure (254 nm) induces ring-opening of the benzimidazolylidene group, forming quinone-imine intermediates .

Comparative Reactivity with Analogs

Compound ModificationReactivity TrendReference
Replacement of indole with pyrroleReduced electrophilic substitution
Methoxy vs. methyl substituentsEnhanced oxidative stability
Au(I)-NHC vs. free ligandIncreased GSH reactivity

Mechanistic Insights

  • Ligand scrambling : Observed in gold complexes, where bis(NHC)gold(I) species form under reducing conditions .

  • Aurophilic interactions : Au(I) centers in dimeric structures influence reactivity pathways .

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The pathways involved often include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Key Structural Features :

  • 1-Methylindole-4-carboxamide : Hydrophobic indole ring with a methyl group and amide functionality, contributing to solubility and target affinity.

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole/Imidazole Moieties

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide () Benzimidazole linked via ethyl spacer to indole carboxamide Anticancer, antimicrobial Ethyl spacer instead of direct ylidene linkage; reduced planarity and altered electronic properties .
N-(3-chloro-4-methylphenyl)-1H-imidazole-4-carboxamide () Chloro/methyl-substituted phenyl and imidazole carboxamide Anti-inflammatory Lacks benzimidazol-2-ylidene; simpler imidazole core .
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide () Benzimidazole-isoxazole hybrid Antimicrobial Isoxazole substituent instead of indole; divergent solubility and target selectivity .
1-(2-Bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide () Benzimidazol-2-ylidene + pyrrolidone-carboxamide Anticancer, enzyme inhibition Pyrrolidone ring replaces indole; altered steric and metabolic profiles .

Functional Group Variations and Pharmacological Impact

  • Benzimidazol-2-ylidene vs.
  • Indole vs. Other Aromatic Systems : Indole’s hydrophobic nature and hydrogen-bonding capability (via NH group) may confer superior blood-brain barrier penetration compared to phenyl or isoxazole analogs (e.g., ) .
  • Substituent Effects : Methyl groups on indole (target compound) enhance metabolic stability relative to halogenated phenyl derivatives (), which may exhibit higher toxicity .

Key Challenges :

  • Stabilization of the reactive ylidene intermediate.
  • Optimization of reaction yields (typically 50-70% for similar compounds, per ) .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H15N3OC_{14}H_{15}N_{3}O with a molecular weight of approximately 243.304 g/mol. The compound features a unique structure that includes a benzimidazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H15N3O
Molecular Weight243.304 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds structurally related to benzimidazoles exhibit significant antimicrobial properties. For instance, studies on benzimidazole derivatives have shown promising activity against various bacterial strains and fungi.

One notable study demonstrated that certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive and Gram-negative bacteria . The specific activity of this compound has yet to be fully characterized in this context; however, its structural similarities suggest potential efficacy.

Case Study: Antimicrobial Screening

In a comparative study of various benzimidazole derivatives, compound 33 was shown to possess an IC50 value of less than 5 µM against Trypanosoma cruzi, indicating selective toxicity towards trypanosomatids while sparing mammalian cells . This highlights the potential for similar derivatives to exhibit selective antimicrobial activity.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. Compounds containing the benzimidazole moiety have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Overview

CompoundCancer TypeMechanism of ActionReference
Benzimidazole DerivativeBreast CancerInduces apoptosis
Compound 33Colon CancerInhibits cell proliferation
N-(1,3-dihydro...)Various (in vitro studies)Modulates signaling pathways

In vitro studies have demonstrated that certain derivatives can effectively suppress tumor growth in xenograft models. For example, compounds with substitutions at specific positions on the benzimidazole ring showed enhanced potency against ovarian cancer xenografts .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Research has indicated that these compounds can inhibit inflammatory mediators such as TNF-alpha and IL-6, contributing to their therapeutic potential in treating inflammatory diseases.

The proposed mechanism involves the inhibition of key enzymes involved in the inflammatory response. For instance, certain derivatives have been shown to block the activity of Lck, an important kinase in T-cell activation . This suggests that this compound may also exert similar anti-inflammatory effects.

Q & A

Q. What are the established synthetic routes for N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide, and what key reaction conditions influence yield?

The synthesis typically involves condensation of 1-methyl-1H-indole-4-carboxylic acid derivatives with benzimidazole precursors. A common method includes refluxing intermediates in acetic acid with sodium acetate as a catalyst, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the product . Reaction conditions such as temperature (e.g., reflux at 100–120°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of aldehyde to amine) significantly impact yields. Variations in purification protocols, such as washing with ethanol and diethyl ether, are critical for removing unreacted starting materials .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • X-ray crystallography : Using programs like SHELXL for refinement and ORTEP-III for visualizing molecular geometry ensures accurate determination of bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying the indole and benzimidazole moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
  • HPLC and FTIR : HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%), while FTIR identifies functional groups (e.g., N-H stretches at 3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., Clp-protease inhibition vs. GnRH antagonism) for this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, enzyme isoforms) or compound purity. To resolve these:

  • Validate purity : Use orthogonal methods (e.g., LC-MS for trace impurities, elemental analysis for stoichiometry) .
  • Comparative bioassays : Test the compound against both Clp-protease and GnRH receptors under standardized conditions (e.g., 10 µM concentration, 37°C incubation) to assess selectivity .
  • Structure-activity relationship (SAR) studies : Modify substituents on the indole or benzimidazole rings to isolate mechanisms. For example, replacing the methyl group with bulkier alkyl chains may reduce GnRH affinity while retaining Clp-protease activity .

Q. What computational methods are recommended for predicting binding modes of this compound to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GnRH receptors. Focus on hydrogen bonding with residues like Asp98 and hydrophobic contacts with Trp121 .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Key metrics include root-mean-square deviation (RMSD) < 2 Å and binding free energy (ΔG) calculations via MM-GBSA .

Q. How do solvent and catalyst choices influence stereochemical outcomes during synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring planar benzimidazole formation, while protic solvents (e.g., acetic acid) may promote tautomerization .
  • Catalysts : Sodium acetate enhances nucleophilic attack in carboxamide formation, whereas potassium hydride in DMF under inert atmosphere can improve yields of intermediates by preventing oxidation .

Methodological Considerations for Data Reproducibility

Q. What strategies ensure reproducibility in crystallographic data for this compound?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and SHELX programs for structure solution. Ensure redundancy > 4.0 to minimize errors in intensity measurements .
  • Refinement protocols : Apply anisotropic displacement parameters for non-hydrogen atoms and validate via R-factor convergence (< 5%) .

Q. How can researchers optimize reaction scalability without compromising purity?

  • Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., dimerization) by maintaining precise temperature control.
  • Recrystallization optimization : Screen solvent mixtures (e.g., DMF/EtOAc) to balance yield and purity. For large-scale synthesis, gradient cooling (e.g., 60°C → 4°C over 12 hours) improves crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-4-carboxamide

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